molecular formula C36H50BrNO22 B046239 2,3,4-Tafagg CAS No. 115921-25-0

2,3,4-Tafagg

Cat. No. B046239
M. Wt: 928.7 g/mol
InChI Key: YEXNVOGGZXRLGA-ICQDQWLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Tafagg is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 2,3,4-trihydroxybenzaldehyde and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 2,3,4-Tafagg is not fully understood. However, studies have shown that it exerts its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It also has anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

Studies have shown that 2,3,4-Tafagg has various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death. It also has neuroprotective effects and may improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,3,4-Tafagg in lab experiments is its potent antioxidant activity. This makes it a useful tool for studying the effects of oxidative stress on various biological processes. However, one of the limitations is its solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on 2,3,4-Tafagg. One area of interest is its potential use as a therapeutic agent for various diseases. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use in the food and cosmetic industries as a natural antioxidant. Further research is needed to determine its stability and effectiveness in these applications.
Conclusion:
In conclusion, 2,3,4-Tafagg is a promising compound with potential applications in various fields. Its potent antioxidant activity and anti-inflammatory properties make it a potential candidate for the prevention and treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.

Synthesis Methods

The synthesis of 2,3,4-Tafagg has been achieved using various methods. One of the methods involves the reaction of 2,3,4-trihydroxybenzaldehyde with fumaric acid in the presence of a catalyst. Another method involves the reaction of 2,3,4-trihydroxybenzaldehyde with malonic acid in the presence of a catalyst. Both methods have been successful in synthesizing 2,3,4-Tafagg with high yields.

Scientific Research Applications

2,3,4-Tafagg has been studied extensively for its potential applications in various fields. One of the most promising applications is its use as an antioxidant. Studies have shown that 2,3,4-Tafagg has potent antioxidant activity, which makes it a potential candidate for the prevention and treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

CAS RN

115921-25-0

Product Name

2,3,4-Tafagg

Molecular Formula

C36H50BrNO22

Molecular Weight

928.7 g/mol

IUPAC Name

3-[(2R,3S,4S,5R,6S)-5-[(2R,3R,4R,5S,6R)-3-acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-hydroxyoxan-2-yl]oxy-6-bromo-3-hydroxy-3,5-bis(2-oxoethyl)-4-[(2S,3S,4R,5R,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]propanoic acid

InChI

InChI=1S/C36H50BrNO22/c1-15-27(53-18(4)43)29(55-20(6)45)30(56-21(7)46)32(52-15)59-33-35(50,10-12-39)23(8-9-24(47)48)58-34(37)36(33,11-13-40)60-31-25(38-16(2)41)26(49)28(54-19(5)44)22(57-31)14-51-17(3)42/h12-13,15,22-23,25-34,49-50H,8-11,14H2,1-7H3,(H,38,41)(H,47,48)/t15-,22+,23+,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+,35-,36+/m0/s1

InChI Key

YEXNVOGGZXRLGA-ICQDQWLCSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@]([C@H](O[C@H]([C@]2(CC=O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)O)NC(=O)C)Br)CCC(=O)O)(CC=O)O)OC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2(CC=O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)O)NC(=O)C)Br)CCC(=O)O)(CC=O)O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2(CC=O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)O)NC(=O)C)Br)CCC(=O)O)(CC=O)O)OC(=O)C)OC(=O)C)OC(=O)C

Other CAS RN

115921-25-0

synonyms

2,3,4-TAFAGG
O-(2,3,4-tri-O-acetylfucopyranosy)-(1--3)-O-(2-acetamido-4,6-di-O-acetyl-2-deoxyglucopyranosyl)-(1--3)-2,4,6-tri-O-acetylgalactopyranosyl bromide

Origin of Product

United States

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